5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid
Description
5-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid is a benzoic acid derivative functionalized with two key groups:
- 2-Methoxy group: Enhances steric and electronic properties, influencing solubility and reactivity.
- 5-[(Fmoc)aminomethyl] group: The Fmoc (9-fluorenylmethyloxycarbonyl) group is a widely used amine-protecting group in solid-phase peptide synthesis (SPPS) . This moiety provides stability under basic conditions and can be cleaved under mildly acidic conditions .
The compound’s molecular formula is C₂₄H₂₁NO₅ (calculated based on structural analogs in and ), with a molecular weight of ~403.43 g/mol. It is primarily employed as a building block in medicinal chemistry and peptide synthesis due to its orthogonal protection strategy and compatibility with automated synthesizers.
Properties
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-22-11-10-15(12-20(22)23(26)27)13-25-24(28)30-14-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21H,13-14H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCVRSJLQJQQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid is widely used in scientific research, including:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, allowing for the sequential addition of amino acids. This mechanism is crucial for the efficient synthesis of peptides and proteins .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (e.g., -F, -Cl): The 5-fluoro derivative (C₂₂H₁₆FNO₄) exhibits enhanced metabolic stability compared to the methoxy analog, making it suitable for in vivo imaging .
- Methoxy vs. Hydroxy Groups : The 2-methoxy group in the target compound improves lipophilicity (logP ≈ 3.2) compared to the 5-hydroxy analog (logP ≈ 2.1), affecting membrane permeability .
- Bulkier Substituents: The 4-chlorobenzyloxy group in C₂₉H₂₂ClNO₅ increases steric hindrance, reducing enzymatic degradation in antibacterial agents .
Critical Analysis of Divergent Data
- Molecular Weight Discrepancies: The hydroxy-substituted analog (C₂₂H₁₇NO₅) has a lower molecular weight (375.37 g/mol) than the target compound, reflecting the absence of a methyl group .
- Stereochemical Considerations: While the target compound lacks chiral centers, analogs like (S)-2-(Fmoc-amino)hex-5-enoic acid (C₂₁H₂₁NO₄) require enantioselective synthesis for peptide applications .
Biological Activity
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 5-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-2-methoxybenzoic acid, with a molecular formula of C20H18N4O4. Its structure features a fluorenylmethoxycarbonyl group, which is significant for its biological interactions.
Research indicates that compounds like 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid may act through various biological pathways:
- Inhibition of Cytokine Activity : The compound has been shown to inhibit the activity of interleukin-15 (IL-15), a cytokine implicated in inflammatory and autoimmune disorders. In vitro studies demonstrated that it effectively reduced IL-15 dependent proliferation of peripheral blood mononuclear cells (PBMCs) and decreased the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 .
- Selectivity for IL-15Rα : The compound selectively blocks the high-affinity subunit alpha of the IL-15 receptor (IL-15Rα), which is crucial for IL-15 signaling. This selectivity enhances its therapeutic potential in diseases where IL-15 plays a pathogenic role .
Biological Activity Assessment
The biological activity of this compound has been evaluated through various assays, focusing on its efficacy against specific targets:
Case Studies
- IL-15 Related Disorders : A study investigated the use of benzoic acid derivatives, including our compound, in treating conditions characterized by chronic IL-15 overproduction. The results indicated that these compounds could serve as potential therapeutic agents to mitigate symptoms associated with autoimmune diseases .
- Cancer Therapeutics : Another research effort focused on the anticancer properties of similar compounds. The findings suggested that derivatives with structural similarities to 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid exhibited moderate to significant antitumor activity against various cancer cell lines, highlighting their potential in cancer therapy .
Q & A
Q. What is the role of the Fmoc group in synthesizing 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid, and how is it applied in peptide chemistry?
The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile protecting groups. For this compound, the Fmoc group stabilizes the amino-methyl moiety during coupling reactions, enabling sequential peptide elongation. Post-synthesis, the Fmoc group is cleaved to expose the amine for further functionalization .
Q. What analytical techniques are essential for characterizing this compound, and what key data should researchers prioritize?
Key techniques include:
- NMR Spectroscopy : To confirm regiochemistry (e.g., methoxybenzoic acid proton signals at δ 3.8–4.0 ppm) and Fmoc group integrity (aromatic protons at δ 7.3–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~466.18 g/mol) and detects impurities .
- HPLC : Monitors purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
Q. What are the standard safety protocols for handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, protected from light to prevent degradation .
Advanced Questions
Q. How can researchers optimize reaction yields during the synthesis of this compound, particularly in coupling steps?
- Solvent Selection : Use anhydrous dichloromethane (DCM) or DMF to enhance reagent solubility and reduce side reactions .
- Coupling Agents : Employ HBTU/HOBt or DIC/Oxyma for efficient activation of carboxylic acids, minimizing racemization .
- Temperature Control : Maintain 0–5°C during activation to prevent premature Fmoc deprotection .
- Monitoring : Use Kaiser or chloranil tests to verify coupling completion before proceeding .
Q. How should contradictory NMR data (e.g., unexpected splitting or integration ratios) be analyzed, especially when structural isomerism is suspected?
- Variable Temperature NMR : Assess dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and 50°C .
- 2D Experiments (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations, particularly for the methoxybenzoic acid and Fmoc groups .
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to identify plausible isomers .
Q. What strategies mitigate low coupling efficiency in solid-phase synthesis when using this compound as a building block?
- Pre-activation : Pre-activate the carboxylic acid with DIC/HOBt for 5 minutes before adding to the resin-bound amine .
- Swelling Resins : Pre-swell resins (e.g., Wang or Rink amide) in DCM for 30 minutes to enhance accessibility .
- Double Coupling : Repeat the coupling step with fresh reagents to drive reactions to completion .
Data Contradiction and Mechanistic Analysis
Q. How can researchers resolve discrepancies between theoretical and observed HRMS data?
- Isotopic Pattern Analysis : Verify if observed [M+H]⁺ matches the expected isotopic distribution (e.g., ⁷⁹Br/⁸¹Br ratios in brominated analogs) .
- Adduct Identification : Check for sodium/potassium adducts ([M+Na]⁺/[M+K]⁺) which may shift m/z values .
- Degradation Screening : Analyze aged samples for hydrolytic byproducts (e.g., free benzoic acid via LC-MS) .
Comparative Analysis of Structural Analogs
| Compound | Key Structural Difference | Impact on Reactivity | Reference |
|---|---|---|---|
| 5-[Fmoc-aminomethyl]-2-methoxybenzoic acid | Baseline structure | N/A | |
| 4-Methoxy analog | Methoxy group at C4 (vs. C2) | Alters electronic density, affecting coupling rates | |
| tert-Butyl ester variant | Ester at carboxylic acid | Enhances solubility in non-polar solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
